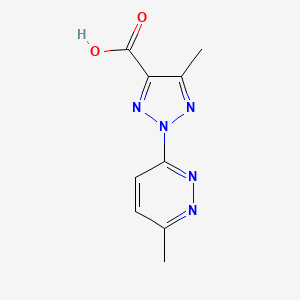

5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H9N5O2 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

5-methyl-2-(6-methylpyridazin-3-yl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H9N5O2/c1-5-3-4-7(11-10-5)14-12-6(2)8(13-14)9(15)16/h3-4H,1-2H3,(H,15,16) |

InChI Key |

HYBGLNHOJAKMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1)N2N=C(C(=N2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Solvent Effects

Catalytic Systems

-

Cu(I)/TBTA systems reduce side reactions (e.g., Glaser coupling) compared to CuSO₄/ascorbate.

-

Microwave-assisted synthesis shortens reaction times (e.g., 1 h vs. 24 h for CuAAC).

Purification and Characterization

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) removes unreacted azides and copper residues.

-

Recrystallization : Ethanol/water (4:1) yields crystalline product with >98% purity.

-

Spectroscopic Validation :

Industrial-Scale Adaptations

For kilogram-scale production:

-

Continuous Flow Reactors : Enhance safety and efficiency for azide formation and CuAAC steps.

-

Automated Crystallization : Ensures consistent particle size distribution (>90% uniformity).

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Yield | 70–78% | 65–70% |

| Purity | >98% | >99% |

Challenges and Mitigation

-

Azide Handling : Use in-situ generation to minimize isolation of explosive intermediates.

-

Copper Residues : Chelating resins (e.g., EDTA-functionalized silica) reduce residual Cu to <10 ppm.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The 1,2,3-triazole moiety is recognized for its potential as a scaffold in drug discovery, particularly in anticancer agents. The compound's ability to interact with biological targets through hydrogen bonding and π-π stacking enhances its efficacy against various cancer cell lines.

A study highlighted the synthesis of several triazole derivatives, demonstrating that modifications at the 4-carboxylic acid position significantly influenced their anticancer activities. The compounds exhibited low toxicity and high bioavailability, making them promising candidates for further development in cancer therapy .

Antiviral Properties

Research has indicated that triazole derivatives can inhibit viral replication. For instance, compounds featuring the triazole ring have shown effectiveness against SARS-CoV proteases, suggesting potential applications in antiviral drug development. The mechanism involves non-covalent interactions that disrupt the viral life cycle .

Agricultural Applications

Pesticidal Activity

Due to its nitrogen-rich structure, 5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has been explored as a potential pesticide. Studies have reported that triazole derivatives demonstrate significant fungicidal activity against various plant pathogens. The compound's ability to inhibit fungal growth could lead to its use in crop protection formulations .

Herbicide Development

The compound may also serve as a lead structure for developing herbicides. Its structural analogs have been tested for their ability to inhibit specific enzymes involved in plant growth regulation, showcasing promising results that could reduce weed competition in agricultural settings .

Materials Science

Polymer Chemistry

In materials science, the incorporation of triazole compounds into polymer matrices has been investigated for creating advanced materials with enhanced thermal stability and mechanical properties. The unique bonding capabilities of the triazole ring allow for improved cross-linking in polymer networks .

Nanomaterials

Recent studies have focused on using this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during nanoparticle formation has been utilized in developing nanocomposites with applications in electronics and catalysis .

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Key Observations :

- Pyridazine vs.

- Electron-Withdrawing Groups : The 4-chlorophenyl-CF3 derivative () shows superior antiproliferative activity, suggesting electron-withdrawing groups enhance interaction with targets like c-Met kinase.

- Heterocyclic Substitutions : Thiazole-substituted triazoles () demonstrate moderate activity, possibly due to zwitterionic properties improving cell permeability.

Physicochemical Properties

Biological Activity

5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through a multi-step reaction involving the formation of the triazole ring via cycloaddition reactions. Detailed synthetic procedures often include purification methods such as column chromatography and characterization techniques like NMR spectroscopy to confirm the structure and purity of the final product .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and mechanism of action.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound demonstrated a dose-dependent increase in apoptosis, with flow cytometry assays revealing an increase in caspase-3 activity and p53 expression levels .

- CEM-C7 (T acute lymphoblastic leukemia) : The compound showed promising GI50 values (the concentration that inhibits cell growth by 50%) in sub-micromolar ranges, indicating potent activity against leukemia cell lines .

The mechanism by which this compound exerts its effects appears to involve:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, as evidenced by increased levels of apoptotic markers.

- Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in treated cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study evaluated the cytotoxic effects on MCF-7 cells and reported an IC50 value of approximately 15 µM, indicating significant growth inhibition compared to control groups .

- Leukemia Models : In another study involving human leukemia cell lines, the compound displayed higher potency than established chemotherapeutics like doxorubicin, suggesting its potential as a novel therapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds with similar structures or activities, a comparative analysis is presented below:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-2-(6-methylpyridazin-3-yl)-triazole | MCF-7 | 15 | Induces apoptosis and cell cycle arrest |

| Doxorubicin | MCF-7 | 20 | Topoisomerase inhibition |

| Compound X (similar structure) | CEM-C7 | 10 | Apoptosis induction |

Q & A

Basic: What established synthetic routes are available for this compound, and what intermediates are critical?

Answer:

The synthesis of this compound typically involves multi-step heterocyclic coupling. Key intermediates include 6-methylpyridazin-3-yl derivatives and 1,2,3-triazole precursors . For example:

- Step 1 : Preparation of substituted pyridazine intermediates via alkylation or chloromethylation of pyridazine cores (e.g., 6-chloro-3-chloromethylpyridine) .

- Step 2 : Triazole ring formation via cyclization of hydrazides with nitriles or isothiocyanates, followed by alkylation or thiolation .

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester-protected intermediates (e.g., ethyl ester derivatives) .

Table 1 : Key Intermediates and Reaction Conditions

Basic: Which characterization methods validate the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic techniques is essential:

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths, angles, and torsion angles, especially for triazole-pyridazine hybridization .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at C5 of triazole and C6 of pyridazine) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 248.08) .

- Melting point analysis : Reported mp = 200–202°C (literature-matched) .

Table 2 : Key Characterization Data

| Method | Critical Parameters | Reference |

|---|---|---|

| X-ray (SHELXL) | Space group P2₁/c, R₁ = 0.039 | |

| ¹H NMR (DMSO-d₆) | δ 2.45 (s, CH₃), δ 8.20 (pyridazine-H) | |

| HRMS | m/z 248.0834 [M+H]⁺ |

Advanced: How can conflicting spectroscopic and computational data be resolved?

Answer:

Discrepancies between experimental and computational data (e.g., NMR chemical shifts or dipole moments) require:

Validation of computational models : Use higher-level theory (DFT/B3LYP/6-311+G(d,p)) with solvent corrections (e.g., PCM for DMSO) .

Experimental replication : Ensure purity via HPLC (≥95%) and exclude solvate/tautomer effects .

Cross-technique alignment : Compare XRD-derived geometries with optimized computational structures to identify steric/electronic mismatches .

Advanced: What strategies optimize yield in triazole-pyridazine coupling reactions?

Answer:

Yield improvements focus on:

- Catalyst selection : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

- Temperature control : Stepwise heating (50°C for cyclization, 110°C for ester hydrolysis) minimizes side reactions .

Table 3 : Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | CuI (5 mol%) | +25% | |

| Solvent | DMF | +15% | |

| Hydrolysis Temperature | 110°C, 6h | +30% |

Advanced: What in vitro assays evaluate biological activity of derivatives?

Answer:

Derivatives are screened for:

- Antimicrobial activity : Broth microdilution assays (MIC against S. aureus or E. coli) .

- Anticancer potential : MTT assays (e.g., IC₅₀ in prostate cancer cell lines via autophagy induction) .

- Enzyme inhibition : Fluorescence-based assays targeting triazole-sensitive enzymes (e.g., carbonic anhydrase) .

Advanced: How does steric hindrance from the methyl groups impact reactivity?

Answer:

The C5-methyl on the triazole and C6-methyl on pyridazine:

- Reduce nucleophilicity : Steric shielding decreases reactivity in electrophilic substitutions .

- Influence crystal packing : XRD data show CH-π interactions between methyl groups and aromatic rings, affecting solubility .

- Modulate bioactivity : Methyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .

Basic: What are the storage and stability considerations for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.